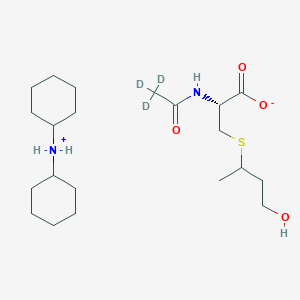

N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt

Description

N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt is a deuterated organic compound primarily used as a stable isotope-labeled internal standard in metabolomics and toxicology research. Its molecular formula is C21H37D3N2O4S, with a molecular weight of 419.64 g/mol . The compound exists as a white solid with a melting point of 171–174°C and is sparingly soluble in chloroform and methanol . It is synthesized to study biotransformation pathways, particularly the detoxification of xenobiotics like crotonaldehyde, where it mimics metabolic conjugates of glutathione-derived mercapturic acids .

Deuteration at the methyl group (d3 labeling) enhances its utility in mass spectrometry-based analyses, enabling precise quantification of non-labeled metabolites in biological matrices .

Properties

Molecular Formula |

C21H40N2O4S |

|---|---|

Molecular Weight |

419.6 g/mol |

IUPAC Name |

dicyclohexylazanium;(2R)-3-(4-hydroxybutan-2-ylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoate |

InChI |

InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t;6?,8-/m.0/s1/i;2D3 |

InChI Key |

FUBHBRRJHGBLML-LEIIFSRUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CCO)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |

Canonical SMILES |

CC(CCO)SCC(C(=O)[O-])NC(=O)C.C1CCC(CC1)[NH2+]C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The preparation of N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt involves the following key steps:

- Starting Materials : The synthesis begins with L-cysteine or its derivatives and deuterated reagents that introduce the deuterium atoms at specific positions, particularly on the methyl group.

- Acetylation and Alkylation : The amino group of L-cysteine is acetylated, and the thiol group is alkylated with a 3-hydroxypropyl-1-methyl moiety, where the methyl group contains deuterium atoms (d3).

- Salt Formation : The free acid form of the compound is converted into the dicyclohexylammonium salt to improve its solubility and stability for analytical applications.

Detailed Synthetic Procedure

- Deuterium Incorporation : The deuterium labeling is achieved by using deuterated methylating agents such as methyl iodide-d3 or methyl triflate-d3 during the alkylation step of the cysteine thiol group. This step is typically performed in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or methanol under controlled temperature conditions (0–25°C) to minimize side reactions.

- Acetylation : N-acetylation of the amino group is carried out using acetic anhydride or acetyl chloride in the presence of a base like triethylamine, ensuring selective acetylation without affecting the thiol or hydroxyl groups.

- Purification : The crude product is purified via chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) or crystallization. The dicyclohexylammonium salt is formed by ion-exchange with dicyclohexylamine, followed by recrystallization to achieve high purity (>98%).

Industrial Scale Considerations

- The industrial preparation follows the same synthetic principles but utilizes automated reactors for precise control of reaction parameters.

- Large-scale purification is typically performed using preparative chromatography or crystallization under inert atmosphere to preserve isotopic integrity.

- The final product is stored at low temperatures (around -20°C) to maintain stability and prevent isotopic exchange or degradation.

Reaction Conditions and Analysis

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Deuterated Methylation | Methyl iodide-d3, DMSO, 0–25°C | Incorporation of d3 label on methyl group |

| N-Acetylation | Acetic anhydride, triethylamine, room temperature | Selective acetylation of amino group |

| Salt Formation | Dicyclohexylamine, ethanol or methanol, room temperature | Formation of dicyclohexylammonium salt |

| Purification | Reverse-phase HPLC or crystallization | Achieves >98% purity |

| Storage | -20°C, inert atmosphere | Maintains isotopic and chemical stability |

Analytical Characterization

- Isotopic Purity : Typically >98.5% deuterium incorporation confirmed by mass spectrometry.

- Molecular Formula : C21H37D3N2O4S

- Molecular Weight : 419.64 g/mol

- Spectroscopic Analysis : Confirmed by NMR (deuterium signals) and MS/MS fragmentation patterns.

- Chromatographic Behavior : Retention times optimized via UPLC with ammonium acetate buffers and organic solvents for sharp peak resolution.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to yield different derivatives with altered biological activities.

Substitution: The hydroxypropyl group can be substituted with other functional groups to create new compounds with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt is a stable isotope labeled analytical standard and a deuterated metabolite of Crotonaldehyde . It is also referred to as N-Acetyl-d3-S-(3-hydroxypropyl)cysteine, Dicyclohexylammonium Salt or S-(3-Hydroxypropyl)mercapturic Acid-d3, HPMA-d3 .

Chemical Data

- Analyte Name: N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt

- CAS Number: 1240483-48-0

- Molecular Formula: C21H37D3N2O4S

- Molecular Weight: 419.64

- SMILES: OCCC(SCC@@HNC(C([2H])([2H])[2H])=O)C.C1([NH2+]C2CCCCC2)CCCCC1

- SIL Type: Deuterium

Product Data

- Storage Temperature: -20°C

- Shipping Temperature: Room Temperature

- Country of Origin: CANADA

- Product Type: Metabolite; Stable Isotope Labelled

- Product Format: Neat

Safety and Hazards

The compound is associated with several hazard statements based on GHS (Globally Harmonized System) classifications :

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

Precautionary statements include :

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P270: Do not eat, drink or smoke when using this product.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

Mechanism of Action

The mechanism of action of N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt involves its interaction with specific molecular targets and pathways. The compound’s acetyl and hydroxypropyl groups allow it to participate in various biochemical reactions, while the d3 isotope labeling enables precise tracking in metabolic studies. The dicyclohexylammonium salt form enhances its stability and solubility, facilitating its use in different experimental setups.

Comparison with Similar Compounds

Key Observations :

- Deuteration: The deuterated compound exhibits a 3.02 g/mol increase in molecular weight compared to its non-deuterated analog, facilitating isotopic distinction in MS analyses .

- Substituent Effects : The 3-hydroxypropyl-1-methyl side chain enhances lipophilicity compared to 3HPMA (hydroxypropyl), influencing solubility and membrane permeability .

- Salt Form : Dicyclohexylammonium salts improve stability and solubility in organic solvents compared to sodium salts (e.g., 3HPMA) .

Key Observations :

- Deuterated Standards : The deuterated compound is indispensable for isotope dilution mass spectrometry , minimizing matrix effects in complex biological samples .

- Metabolite Specificity : Structural variations (e.g., hydroxypropyl vs. hydroxybutyl) dictate biomarker specificity for different toxicants (e.g., crotonaldehyde vs. 1,3-butadiene) .

Biological Activity

N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt is a deuterated derivative of N-acetylcysteine (NAC), a compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C21H37D3N2O4S

- Molecular Weight : 419.64 g/mol

- CAS Number : 1240483-48-0

- SMILES Notation : OCCC(SCC@@HNC(C([2H])([2H])[2H])=O)C.C1([NH2+]C2CCCCC2)CCCCC1

N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine exhibits several mechanisms that contribute to its biological activity:

- Antioxidant Activity : Similar to NAC, this compound can scavenge free radicals and reduce oxidative stress by restoring glutathione levels in cells, which is crucial for cellular defense against oxidative damage .

- Detoxification : The compound aids in the detoxification of harmful metabolites by conjugating with reactive species, facilitating their excretion from the body .

- Modulation of Cell Signaling Pathways : It influences various signaling pathways, including those related to apoptosis, inflammation, and cellular proliferation. For instance, it has been shown to affect the NF-κB pathway, which is critical in inflammatory responses .

Therapeutic Applications

N-Acetyl-d3-S-(3-hydroxypropyl-1-methyl)-L-cysteine has potential therapeutic applications across various fields:

- Respiratory Disorders : It may be used as a mucolytic agent in conditions like chronic bronchitis and cystic fibrosis by breaking down mucus viscosity.

- Cardiovascular Health : The compound shows promise in protecting against doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury due to its antioxidant properties .

- Neuroprotection : Research suggests that it could play a role in protecting neuronal cells from oxidative stress, making it a candidate for neurodegenerative diseases .

Case Studies and Experimental Data

- Oxidative Stress Reduction : A study demonstrated that N-acetylcysteine effectively reduced markers of oxidative stress in patients undergoing chemotherapy, highlighting its protective effects against drug-induced toxicity .

- Metabolic Effects : In animal models, N-acetylcysteine derivatives have been shown to modulate lipid metabolism and reduce adipogenic differentiation in preadipocytes, suggesting potential anti-obesity effects .

- Cell Viability Studies : In vitro studies indicate that the compound enhances cell viability under oxidative stress conditions, supporting its role as a cytoprotective agent.

Data Table

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of this compound for experimental design?

- Key Properties :

- Molecular formula: C21H37D3N2O4S ; Molecular weight: 419.64 .

- Melting point: 171–172°C ; Solubility: Sparingly soluble in chloroform and methanol .

- Storage: Requires -20°C for long-term stability; sensitive to moisture and oxidizers .

Q. How is this compound synthesized, and what steps ensure isotopic purity?

- Synthesis Pathway :

Acetylation of L-cysteine to introduce the N-acetyl group.

Deuteration of the hydroxypropyl side chain via deuterium exchange or labeled precursors.

Formation of the dicyclohexylammonium salt for improved crystallinity .

- Critical Steps :

- Use deuterium-enriched reagents to minimize isotopic dilution.

- Purify intermediates via column chromatography to remove non-deuterated byproducts .

Q. What safety precautions are essential during handling?

- Hazards : Causes skin/eye irritation and respiratory discomfort; no acute toxicity data available .

- Protocols :

- Use nitrile gloves , fume hoods, and safety goggles.

- Store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

- Approach :

- Perform controlled solubility tests in solvents (e.g., methanol, DMSO) under inert atmosphere to avoid oxidation .

- Validate results using dynamic light scattering (DLS) to detect micelle formation in aqueous media .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

- LC-MS/MS Workflow :

- Internal Standard : Use N-Acetyl-S-(3-hydroxypropyl-d6)-L-cysteine for isotope dilution .

- Column : Reverse-phase C18 with 0.1% formic acid in acetonitrile/water gradient.

- Detection : Monitor m/z 419.64 → fragment ions (e.g., m/z 254.1 for the cysteine backbone) .

- Validation : Ensure <5% coefficient of variation (CV) in spike-recovery assays using rat plasma or urine .

Q. How does deuterium labeling impact its use in metabolic pathway studies?

- Applications :

- Tracer Studies : Track cysteine conjugation pathways in vivo using <sup>2</sup>H-labeled metabolites .

- Mechanistic Insights : Differentiate endogenous vs. exogenous metabolite pools in oxidative stress assays .

Q. What strategies address missing ecotoxicological data for environmental impact assessments?

- Proposed Framework :

Read-Across Analysis : Compare with structurally similar mercapturic acids (e.g., N-acetyl-S-allyl-L-cysteine ) .

Microcosm Studies : Test biodegradability in soil/water systems under OECD 301 guidelines .

QSAR Modeling : Predict bioaccumulation potential using logP (1.8) and molecular weight .

Data Contradictions and Mitigation

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.